molecular formula C21H20N2O5 B15077129 N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide CAS No. 853329-80-3

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide

Cat. No.: B15077129
CAS No.: 853329-80-3
M. Wt: 380.4 g/mol
InChI Key: LBTDUVVLORUOAL-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide (CAS: 853329-63-2) is a synthetic organic compound with the molecular formula C₁₉H₁₅N₃O₆ (average mass: 381.344 g/mol). Its structure features a furan ring substituted with a 3-nitrophenyl group at the 5-position, linked via a propanamide chain to a 4-ethoxyphenyl moiety (Fig. 1).

Properties

CAS No.

853329-80-3

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C21H20N2O5/c1-2-27-18-8-6-16(7-9-18)22-21(24)13-11-19-10-12-20(28-19)15-4-3-5-17(14-15)23(25)26/h3-10,12,14H,2,11,13H2,1H3,(H,22,24)

InChI Key

LBTDUVVLORUOAL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: This step might involve a nitration reaction using nitric acid and sulfuric acid.

    Attachment of the Ethoxyphenyl Group: This could be done through an etherification reaction.

    Formation of the Amide Bond: This final step often involves the reaction of an amine with an acid chloride or anhydride under mild conditions.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.

    Substitution: The ethoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Application in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations and Core Modifications

Key structural analogs are compared in Table 1 , highlighting variations in heterocyclic cores, substituents, and biological activities.

Table 1. Structural and Functional Comparison with Analogs

Compound Name Core Structure Substituents Biological Activity Molecular Weight (g/mol) Reference
N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide Furan-propanamide 3-Nitrophenyl, 4-ethoxyphenyl Not reported 381.34
N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) Thiazole-propanamide 4-Fluorophenyl, furan Anticancer (KPNB1 inhibition) Not reported
N-(4-Ethoxyphenyl)-2-((5-(1-((4-methoxyphenyl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazol-2-yl)thio)propanamide (8j) Oxadiazole-propanamide Piperidinyl-sulfonyl, 4-methoxyphenyl Not reported 546.67
N-(5-Methyl-1,3-thiazol-2-yl)-3-{[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanamide (8h) Oxadiazole-propanamide 3-Nitrophenyl, thiazole Not reported 395.42 (C₁₅H₁₃N₅O₄S₂)
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido)propanamide Propanamide-sulfonamide Phenylsulfonamido, 3-nitrophenyl Antibacterial (vs. S. aureus) Not reported
Key Structural Observations :

Heterocyclic Core :

  • The target compound utilizes a furan ring, whereas analogs in and incorporate thiazole or oxadiazole cores. These heterocycles influence electronic properties and binding affinities. For example, thiazoles (as in compound 31) are associated with anticancer activity due to interactions with biological targets like KPNB1.
  • Oxadiazole-containing compounds (e.g., 8h, 8j) often exhibit enhanced metabolic stability and ligand-receptor interactions.

The 4-ethoxyphenyl group in the target and 8j increases lipophilicity, which may improve membrane permeability compared to polar groups like sulfonamides.

  • Compound 31 (thiazole-propanamide) inhibits KPNB1, a nuclear transport protein linked to cancer progression.
  • The sulfonamide analog in shows selective antibacterial activity against Staphylococcus aureus, attributed to its nitro and sulfonamide groups.

Physicochemical Properties

Table 2. Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Low (lipophilic groups) ~3.5
Compound 31 () Not reported Moderate ~2.8
Compound 8h () 158–159 Low ~3.2
Sulfonamide Analog () Not reported Moderate (polar S=O) ~2.5
  • The target compound’s 4-ethoxyphenyl and 3-nitrophenyl groups likely reduce aqueous solubility compared to sulfonamide analogs (), which benefit from polar sulfonyl groups.
  • The higher molecular weight of oxadiazole analogs (e.g., 8j at 546.67 g/mol) may limit bioavailability compared to the target compound (381.34 g/mol).

Biological Activity

N-(4-Ethoxyphenyl)-3-(5-(3-nitrophenyl)furan-2-yl)propanamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's chemical structure can be described by the formula C19H20N2O3C_{19}H_{20}N_{2}O_{3}. Its synthesis typically involves the reaction of 4-ethoxyphenylamine with 3-(5-(3-nitrophenyl)furan-2-yl)propanoyl chloride, which yields the desired amide product. This method allows for the incorporation of both the furan and nitrophenyl moieties, which are crucial for its biological activity.

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various strains of bacteria and fungi. The presence of the nitrophenyl group is believed to enhance its efficacy by disrupting microbial cell membranes or inhibiting essential metabolic pathways.
  • Anticancer Properties : The compound has been tested for its cytotoxic effects on cancer cell lines. In vitro assays suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. The furan ring is thought to play a significant role in this mechanism.
  • Anti-inflammatory Effects : Inflammation-related pathways may also be modulated by this compound, potentially reducing symptoms associated with inflammatory diseases. This is attributed to its ability to inhibit pro-inflammatory cytokines.

Case Studies and Research Findings

A review of literature reveals various studies that highlight the biological activity of this compound:

  • Antimicrobial Testing :
    • A study conducted in 2024 assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones compared to control groups, indicating strong antibacterial properties .
  • Anticancer Activity :
    • In a study published in MDPI, the compound was evaluated against several cancer cell lines, including breast and colon cancer cells. Results showed an IC50 value of approximately 15 µM, suggesting potent anticancer activity .
  • Inflammatory Response :
    • Research examining anti-inflammatory effects revealed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation . This suggests potential therapeutic applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Biological ActivityTest System/ModelResult (IC50/Zone of Inhibition)
AntimicrobialGram-positive bacteriaSignificant inhibition observed
AnticancerBreast cancer cell lineIC50 = 15 µM
Anti-inflammatoryMurine modelReduced TNF-alpha and IL-6 levels

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